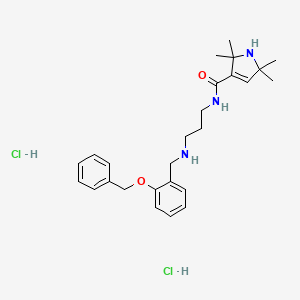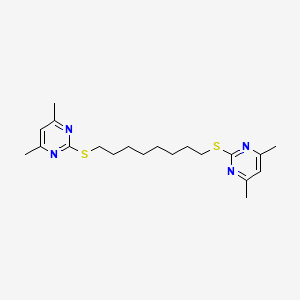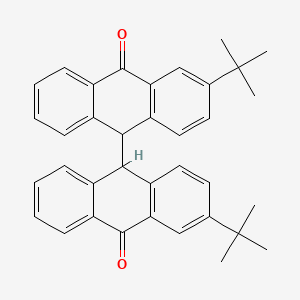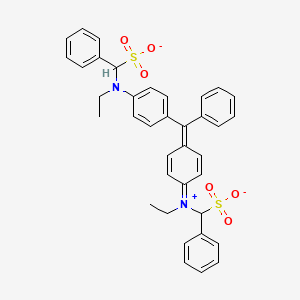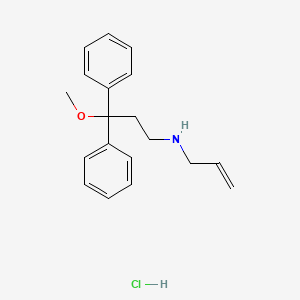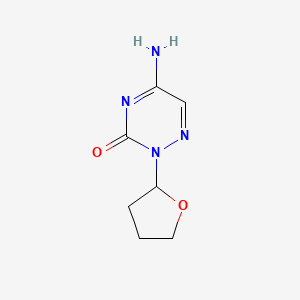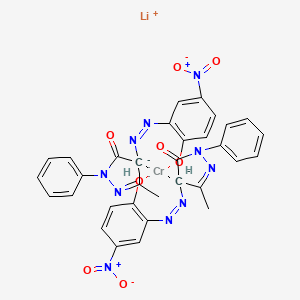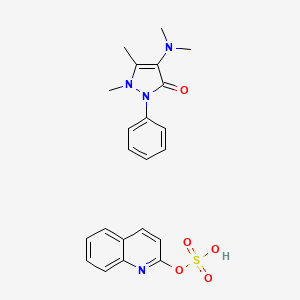
Einecs 259-505-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 259-505-1 est un composé chimique figurant dans l’inventaire européen des substances chimiques commerciales existantes (EINECS). Cet inventaire comprend les substances qui étaient commercialisées dans la Communauté européenne entre le 1er janvier 1971 et le 18 septembre 1981 . Le composé est identifié par son numéro Einecs unique, qui aide à suivre et à réglementer son utilisation dans diverses applications.
Méthodes De Préparation
La préparation de l’Einecs 259-505-1 implique des voies de synthèse spécifiques et des conditions de réaction. Les méthodes de production industrielles incluent généralement :
Voies de synthèse : Le composé est synthétisé par une série de réactions chimiques qui impliquent l’utilisation de réactifs et de catalyseurs spécifiques. La voie de synthèse exacte peut varier en fonction de la pureté et du rendement souhaités.
Conditions de réaction : Les réactions sont effectuées sous des conditions contrôlées de température et de pression pour assurer les transformations chimiques souhaitées. Les réactifs courants utilisés dans ces réactions comprennent les solvants organiques, les acides et les bases.
Production industrielle : La production à grande échelle de l’this compound implique l’utilisation de réacteurs industriels et de systèmes de purification pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
L’Einecs 259-505-1 subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène. Les principaux produits formés par ces réactions dépendent de la structure spécifique du composé.
Réduction : Les réactions de réduction impliquent l’utilisation d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium. Ces réactions conduisent généralement à la formation de dérivés réduits du composé.
Substitution : Les réactions de substitution impliquent le remplacement d’un groupe fonctionnel par un autre.
Applications De Recherche Scientifique
L’Einecs 259-505-1 a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Le composé est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse. Il sert de brique pour la synthèse de molécules plus complexes.
Biologie : En recherche biologique, l’this compound est utilisé pour étudier ses effets sur les processus cellulaires et les voies biochimiques. Il peut également être utilisé comme outil pour étudier des cibles moléculaires spécifiques.
Médecine : Le composé a des applications potentielles en chimie médicinale, où il est exploré pour ses propriétés thérapeutiques. Il peut être utilisé dans le développement de nouveaux médicaments ou comme composé de référence dans des études pharmacologiques.
Industrie : L’this compound est utilisé dans divers processus industriels, y compris la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de l’Einecs 259-505-1 implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé exerce ses effets en se liant aux molécules cibles, ce qui peut entraîner des changements dans leur activité ou leur fonction. Les cibles et les voies moléculaires exactes impliquées dépendent de l’application et du contexte spécifiques dans lesquels le composé est utilisé .
Comparaison Avec Des Composés Similaires
L’Einecs 259-505-1 peut être comparé à d’autres composés similaires pour mettre en évidence son caractère unique. Voici quelques composés similaires :
Einecs 200-001-8 : Formaldéhyde, utilisé dans diverses applications industrielles et comme conservateur.
Einecs 200-002-3 : Chlorure de guanidinium, utilisé dans la dénaturation des protéines et comme réactif en biologie moléculaire.
Einecs 200-003-9 : Dexamethasone, un corticostéroïde utilisé en médecine pour ses propriétés anti-inflammatoires.
Comparé à ces composés, l’this compound peut avoir des propriétés chimiques ou des applications uniques qui le rendent précieux dans des contextes spécifiques.
Propriétés
Numéro CAS |
55154-38-6 |
|---|---|
Formule moléculaire |
C22H24N4O5S |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;quinolin-2-yl hydrogen sulfate |
InChI |
InChI=1S/C13H17N3O.C9H7NO4S/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;11-15(12,13)14-9-6-5-7-3-1-2-4-8(7)10-9/h5-9H,1-4H3;1-6H,(H,11,12,13) |
Clé InChI |
XXFUWLQJMWSPKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC=C2C(=C1)C=CC(=N2)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)


![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)
